Ethyl 4-aminocinnamate synthesis from p-aminocinnamic acid
Ethyl 4-aminocinnamate synthesis from p-aminocinnamic acid
An In-depth Technical Guide to the Synthesis of Ethyl 4-aminocinnamate from p-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of ethyl 4-aminocinnamate, a valuable intermediate in organic and medicinal chemistry.[1] The synthesis is achieved through the Fischer esterification of p-aminocinnamic acid with ethanol, utilizing sulfuric acid as a catalyst. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental workflow, outlines methods for product purification and characterization, and discusses strategies for troubleshooting and optimization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for researchers aiming to reliably produce high-purity ethyl 4-aminocinnamate.
Introduction and Strategic Importance
Ethyl 4-aminocinnamate, also known as ethyl p-aminocinnamate, is a derivative of cinnamic acid featuring both an ethyl ester and an amino functional group.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules and pharmacologically active compounds.[1] The presence of the primary amine, the ester, and the alkene moiety allows for a wide range of subsequent chemical modifications. This strategic importance necessitates a robust and reproducible synthetic methodology, which the classic Fischer-Speier esterification provides.
This guide focuses on the direct, acid-catalyzed esterification of p-aminocinnamic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.[2] The primary objective is to equip laboratory professionals with the knowledge to not only execute the synthesis but also to understand the critical parameters that govern reaction efficiency and product purity.
Reaction Principle: The Fischer-Speier Esterification Mechanism
The synthesis of ethyl 4-aminocinnamate from p-aminocinnamic acid and ethanol is a classic example of Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The reaction is an equilibrium process, and specific measures must be taken to drive it towards the formation of the desired ester product.[3]
The mechanism proceeds through several distinct steps:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of p-aminocinnamic acid by the strong acid catalyst (H₂SO₄).[3][5] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4]
-
Nucleophilic Attack by Ethanol : The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.[3] This results in the formation of a tetrahedral intermediate.[6]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3] This converts the hydroxyl group into a good leaving group (water).[6]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ethyl 4-aminocinnamate product and regenerate the acid catalyst.[3]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of ethyl p-aminocinnamate.[7] It is designed to be a self-validating system, where successful execution yields a product with verifiable physical and spectral properties.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (approx.) | Notes |
| p-Aminocinnamic Acid | C₉H₉NO₂ | 163.17 | 32.6 g | 0.20 | Starting material. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 parts | - | Reagent and solvent. Must be anhydrous.[8] |
| Sulfuric Acid (66°Be) | H₂SO₄ | 98.08 | 20 parts | - | Catalyst. Highly corrosive.[7] |
| Sodium Hydroxide Soln. (35°Be) | NaOH | 40.00 | ~38 parts | - | For neutralization. |
| Water & Ice | H₂O | 18.02 | 200 + 200 parts | - | For work-up. |
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask for filtration
-
pH indicator paper or pH meter
-
Recrystallization apparatus
-
Melting point apparatus
Synthesis Workflow
Step-by-Step Procedure
Reaction Setup and Execution:
-
To a suitable round-bottom flask equipped with a magnetic stir bar, add 32.6 parts of p-aminocinnamic acid.
-
Add 100 parts of absolute ethanol, followed by the slow and careful addition of 20 parts of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for three hours.[7] The progress can be monitored using Thin-Layer Chromatography (TLC).[8]
Work-up and Isolation:
-
After three hours, discontinue heating and allow the reaction mixture to cool to room temperature.
-
In a large beaker, prepare a mixture of 200 parts of water and 200 parts of ice.
-
Carefully pour the cooled reaction mixture onto the ice/water slurry with stirring.[7]
-
Neutralize the acidic solution by slowly adding a 35° Be solution of sodium hydroxide.[7] Monitor the pH, continuing the addition until the solution reaches a pH of approximately 8. The product will precipitate as a solid.
-
Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.[7][9]
-
Wash the solid on the filter thoroughly with cold water to remove any inorganic salts.[7]
Purification:
-
Transfer the crude solid to a flask for recrystallization.
-
Add a mixture of 150 parts of ethanol and 150 parts of water and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals of ethyl 4-aminocinnamate by vacuum filtration.
-
Dry the crystals, for example, in a vacuum oven at a low temperature, to obtain the final product. A yield of approximately 78% can be expected.[7]
Product Characterization and Validation
The identity and purity of the synthesized ethyl 4-aminocinnamate must be confirmed through analytical methods.
| Property | Expected Value / Description | Source(s) |
| Appearance | Light yellow crystalline solid. | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [10] |
| Molecular Weight | 191.23 g/mol | [10] |
| Melting Point | 68-74 °C | [7][11] |
| Purity (Assay) | ≥97% after recrystallization. | [12] |
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (two doublets in the para-substituted region), vinylic protons (two doublets with a large trans coupling constant), and a broad singlet for the amine (-NH₂) protons.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1710 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-O stretching.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 191.23).
Troubleshooting and Optimization
The primary challenge in Fischer esterification is its equilibrium nature.[4][6]
-
Low Yield : If the yield is significantly lower than expected, it indicates that the equilibrium was not sufficiently shifted towards the products. According to Le Chatelier's principle, the equilibrium can be driven forward by:
-
Using an Excess of a Reagent : Employing a large excess of ethanol (which also serves as the solvent) helps to push the reaction to completion.[3][13]
-
Removing Water : While not explicitly detailed in the simple reflux protocol, for more sensitive substrates or to maximize yield, water can be removed as it is formed using a Dean-Stark apparatus.[4][8]
-
-
Incomplete Reaction : If starting material is still present after the specified reaction time, the reflux time can be extended. Ensure the temperature is adequate to maintain a steady reflux.[8]
-
Side Reactions : At high temperatures and strong acid concentrations, there is a potential for side reactions, such as polymerization of the cinnamate derivative or sulfonation of the aromatic ring. Using the specified conditions helps to minimize these. The amino group is protonated under the strong acidic conditions, which protects it from acting as a nucleophile.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfuric Acid (H₂SO₄) : Is extremely corrosive and can cause severe burns. Handle with extreme care.
-
Sodium Hydroxide (NaOH) : Is caustic and can cause severe skin and eye damage.
-
Ethyl 4-aminocinnamate : May cause skin, eye, and respiratory irritation.[10]
-
Ethanol : Is a flammable liquid. Keep away from open flames and ignition sources.
Conclusion
The synthesis of ethyl 4-aminocinnamate via Fischer esterification of p-aminocinnamic acid is a reliable and scalable method. By carefully controlling reaction parameters such as reagent stoichiometry, catalyst concentration, and reaction time, researchers can consistently obtain a high yield of the pure product. The protocol described herein, combined with the mechanistic understanding and troubleshooting advice, provides a comprehensive framework for the successful synthesis and validation of this important chemical intermediate.
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